2-((R)-1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate
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Overview
Description
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structural features, which include a cyclopropylethyl group, an isopropylphenyl group, and a phenylethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a chloroformate derivative under mild conditions. For instance, the reaction of ®-1-phenylethylamine with 2-(®-1-cyclopropylethyl)-6-isopropylphenyl chloroformate in the presence of a base such as triethylamine can yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized carbamates, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamate derivatives .
Scientific Research Applications
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Fenoxycarb: A carbamate compound that acts as a juvenile hormone mimic rather than an acetylcholinesterase inhibitor.
Carbaryl: A widely used carbamate insecticide known for its acetylcholinesterase inhibitory activity.
Aldicarb: Another carbamate insecticide with potent acetylcholinesterase inhibitory properties.
Uniqueness
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylethyl and isopropylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its enantiomeric purity can contribute to its selectivity and potency in biological systems .
Properties
Molecular Formula |
C23H29NO2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
[2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenyl] N-[(1R)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H29NO2/c1-15(2)20-11-8-12-21(16(3)18-13-14-18)22(20)26-23(25)24-17(4)19-9-6-5-7-10-19/h5-12,15-18H,13-14H2,1-4H3,(H,24,25)/t16-,17-/m1/s1 |
InChI Key |
QHJALYUVHVSCRF-IAGOWNOFSA-N |
Isomeric SMILES |
C[C@H](C1CC1)C2=CC=CC(=C2OC(=O)N[C@H](C)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)OC(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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